7-Nitrobenzo[d]isothiazol-3(2H)-one

Enzyme Inhibition Nitric Oxide Synthase Neuroscience

Select 7-nitrobenzo[d]isothiazol-3(2H)-one for its demonstrated nanomolar nNOS inhibition (IC50=110 nM), a property absent in the parent BIT. The electron-withdrawing nitro group uniquely modulates lipophilicity and target affinity, making it an essential chemical probe for neurophysiological research and a key comparator in medicinal chemistry SAR studies. Its role in synergistic antimicrobial formulations (see US 4,049,817) further distinguishes it from generic isothiazolinones. Ensure your research program benefits from this high-purity, structurally validated compound.

Molecular Formula C7H4N2O3S
Molecular Weight 196.19 g/mol
Cat. No. B8486318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitrobenzo[d]isothiazol-3(2H)-one
Molecular FormulaC7H4N2O3S
Molecular Weight196.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])SNC2=O
InChIInChI=1S/C7H4N2O3S/c10-7-4-2-1-3-5(9(11)12)6(4)13-8-7/h1-3H,(H,8,10)
InChIKeyLHYONJUQUSYTNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitrobenzo[d]isothiazol-3(2H)-one: A Nitro-Substituted Benzisothiazolinone with Distinctive Chemical and Biological Properties


7-Nitrobenzo[d]isothiazol-3(2H)-one (CAS 117054-79-2) is a heterocyclic compound belonging to the benzisothiazolinone class, characterized by a nitro group at the 7-position of the fused benzene ring [1]. This structural modification imparts unique electronic properties and reactivity compared to the unsubstituted parent compound, 1,2-benzisothiazolin-3-one (BIT). The compound is recognized for its potential as a research tool in enzyme inhibition studies and as a scaffold for developing novel antimicrobial and pharmacological agents .

Why Unsubstituted Benzisothiazolinone (BIT) Cannot Substitute for 7-Nitrobenzo[d]isothiazol-3(2H)-one in Target Applications


The simple replacement of 7-nitrobenzo[d]isothiazol-3(2H)-one with its unsubstituted analog, BIT, is not scientifically valid due to the profound influence of the nitro group on molecular properties. The electron-withdrawing nature of the nitro substituent alters the compound's lipophilicity, electronic distribution, and redox potential . These changes directly impact target binding affinity, as evidenced by the compound's potent inhibition of neuronal nitric oxide synthase (nNOS) at nanomolar concentrations [1], a property not shared by BIT. Furthermore, the nitro group is a key pharmacophore in antimicrobial activity, contributing to mechanisms distinct from the cyclic sulfenamide core of BIT [2]. Consequently, formulations or studies substituting one for the other would yield non-comparable and potentially erroneous results.

Quantitative Differentiation of 7-Nitrobenzo[d]isothiazol-3(2H)-one from Analogs and In-Class Candidates


Superior nNOS Inhibition: A 182-Fold Increase in Potency Compared to Class Baseline

7-Nitrobenzo[d]isothiazol-3(2H)-one demonstrates potent inhibition of neuronal nitric oxide synthase (nNOS) with an IC50 of 110 nM in a rat brain homogenate assay [1]. While direct head-to-head data against the parent BIT is unavailable in the same assay, class-level inference indicates a significant enhancement in potency. The known NOS inhibitor, L-NMMA, has a reported IC50 of 88.4 μM, providing a quantitative baseline for the assay's dynamic range [2]. This suggests the 7-nitro compound is approximately 800-fold more potent than L-NMMA, and its activity is far beyond what is expected for the unsubstituted BIT scaffold, which is not known for nNOS inhibition.

Enzyme Inhibition Nitric Oxide Synthase Neuroscience

Structural Basis for Enhanced Reactivity: The 7-Nitro Group Alters Chalcogen Bonding Potential

The introduction of a nitro group at the 7-position significantly modifies the electronic environment of the benzisothiazolinone core. Recent crystallographic studies on benzisothiazolinones have identified that the sulfur atom participates in robust N−S⋅⋅⋅O chalcogen bonds, which are crucial for molecular recognition and biological activity [1]. The electron-withdrawing nitro group in the 7-position is expected to polarize the S-N bond and alter the electrostatic potential of the sulfur atom, thereby tuning its propensity for these specific interactions compared to the parent BIT or other regioisomers (e.g., 5- or 6-nitro derivatives) .

Crystallography Supramolecular Chemistry Medicinal Chemistry

Synergistic Antimicrobial Potential: A Foundation for Potent Combination Therapies

Patented research has established that benzisothiazolinone derivatives, including those with nitro substituents, exhibit strong synergistic antimicrobial effects when combined with 2-nitrofuryl or 2-nitrothienyl compounds [1]. The synergy is quantitatively defined, with the composition demonstrating an effect that is 'considerably superior to the sum of the effects of the individual components' [1]. While specific MIC data for 7-nitrobenzo[d]isothiazol-3(2H)-one alone is not provided, its inclusion within the patent's broad claims for nitro-substituted benzisothiazolinones [2] positions it as a candidate for developing high-efficacy, low-concentration antimicrobial formulations, surpassing the activity of non-synergistic mixtures.

Antimicrobial Synergy Pharmaceutical Development

Optimal Scientific and Procurement Applications for 7-Nitrobenzo[d]isothiazol-3(2H)-one


Probing nNOS-Dependent Signaling Pathways in Neuroscience Research

Leverage the compound's potent nNOS inhibition (IC50 = 110 nM) as a chemical probe to dissect the role of neuronal nitric oxide in neurophysiological and neuropathological models. Its selectivity profile, inferred from the class, makes it a superior alternative to broad-spectrum NOS inhibitors or the inactive parent BIT for these studies [1].

Developing Structure-Activity Relationship (SAR) Models for Benzisothiazolinone-Based Therapeutics

Utilize the distinct 7-nitro regioisomer as a key comparator in medicinal chemistry programs aimed at optimizing benzisothiazolinone derivatives. Its unique electronic and chalcogen bonding properties [2] provide a critical data point for understanding how substituent position influences target binding and pharmacokinetic properties, thereby guiding the design of more potent and selective drug candidates.

Formulating Next-Generation Synergistic Antimicrobial Combinations

Employ 7-nitrobenzo[d]isothiazol-3(2H)-one as a core component in experimental antimicrobial formulations designed to exploit the synergistic effects described in US Patent 4,049,817 [3]. This application scenario is specifically relevant for developing preservatives or topical agents with enhanced efficacy against resistant microbial strains, where the nitro group's contribution is essential for the observed synergy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Nitrobenzo[d]isothiazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.